5-Chloro-2-methylbenzotrifluoride

Overview

Description

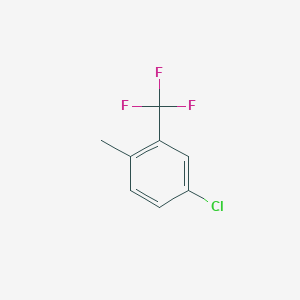

5-Chloro-2-methylbenzotrifluoride (5-CMBTF) is an organic compound belonging to the family of halogenated aromatic compounds. It is a colorless liquid that is soluble in ether and other organic solvents. It is a versatile compound with many applications in the pharmaceutical and agrochemical industries. 5-CMBTF is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, herbicides, and dyes. It is also used as a catalyst in the synthesis of other compounds.

Scientific Research Applications

Inhibitors and Interactions in Crystal Structures

5-Chloro-2-methylbenzotrifluoride, and related compounds, have been studied for their role as inhibitors and their interactions within crystal structures. For instance, Li et al. (2005) examined trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including this compound derivatives. They found that these structures possess unique dihedral angles and distances between atoms, indicating potential applications in crystallography and material science (Li et al., 2005).

Chromatographic Analysis in Agriculture

In agriculture, this compound has been utilized in chromatographic analysis. Alder et al. (1978) demonstrated the use of gas-liquid chromatography for detecting residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, a related compound, in various agricultural products like soybeans and soil (Alder et al., 1978).

Photochemical Transformations

Gvozdev et al. (2021) explored the photochemical transformations of chloro(4-methylpent-3-en-1-ynyl)carbene, synthesized from 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, a derivative of this compound. This study highlighted the potential of such compounds in organic synthesis and photochemistry (Gvozdev et al., 2021).

Environmental Remediation

Solá-Gutiérrez et al. (2019) investigated the traceability of chlorinated compounds during the electro-oxidation of aqueous 5-Chloro-2-(2,4-dichlorophenoxy)phenol samples, indicating its relevance in environmental studies, particularly in the remediation of persistent organic pollutants (Solá-Gutiérrez et al., 2019).

Polymer Science Applications

Yang and Chen (2005) conducted astudy on the synthesis and characterization of fluorinated polyimides based on derivatives of this compound. This research is significant in polymer science, particularly in developing materials with specific coloration, solubility, and mechanical properties (Yang & Chen, 2005).

Cytotoxic Properties

The cytotoxic properties of this compound derivatives have also been explored. Wang and Shi (2011) synthesized and analyzed a silver(I) complex involving 5-Chloro-2-nitrobenzoic acid, showcasing its potential in medicinal chemistry and cancer research (Wang & Shi, 2011).

Synthesis of Key Intermediates

In the field of chemical synthesis, Yu et al. (2015) demonstrated the efficient synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives. This highlights its importance in the synthesis of complex organic compounds (Yu et al., 2015).

Agricultural Herbicides

In agriculture, the influence of compounds related to this compound on herbicide activation by light was investigated by Devlin et al. (1983). They studied the role of these compounds in activating substituted diphenylether herbicides, contributing to agricultural sciences and herbicide development (Devlin et al., 1983).

properties

IUPAC Name |

4-chloro-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBKESSICUWUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472820 | |

| Record name | 5-chloro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1839-92-5 | |

| Record name | 5-chloro-2-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)